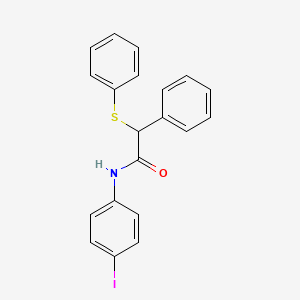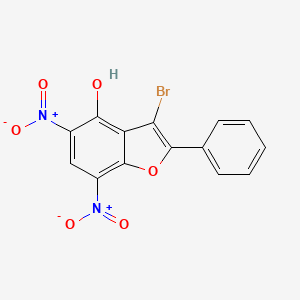
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound is a derivative of vigabatrin, a medication used to treat epilepsy.
Mécanisme D'action
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide increases the levels of GABA in the brain, which has a calming effect and can help to reduce anxiety and other symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide has been found to increase the levels of GABA in the brain, which has a calming effect and can help to reduce symptoms of anxiety and other neurological disorders. This compound has also been found to have anti-convulsant properties, which may make it useful in treating epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. However, one limitation is that it may not be suitable for use in all types of experiments, as its effects are specific to the brain and nervous system.
Orientations Futures
There are many potential future directions for research on N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide. Some possible areas of study include:
1. Further investigation of its potential use in treating addiction, anxiety, and depression.
2. Research on the long-term effects of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide on the brain and nervous system.
3. Development of new compounds based on N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide that may have improved efficacy or fewer side effects.
4. Exploration of the use of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide in combination with other medications for treating neurological disorders.
In conclusion, N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide is a promising compound that has been studied for its potential use in treating various neurological disorders. Its mechanism of action is well-understood, and there are many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide involves the reaction of cyclohexylamine with 2,2-diphenylcyclopropanecarboxylic acid. This reaction results in the formation of N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-cyclohexyl-2,2-diphenylcyclopropanecarboxamide has been studied for its potential use in treating various neurological disorders, including addiction, anxiety, and depression. This compound has been found to inhibit the activity of an enzyme called GABA aminotransferase, which leads to an increase in the levels of the neurotransmitter GABA in the brain.
Propriétés
IUPAC Name |
N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(23-19-14-8-3-9-15-19)20-16-22(20,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWQWUETHMLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6073698 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

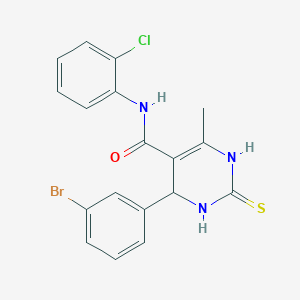
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
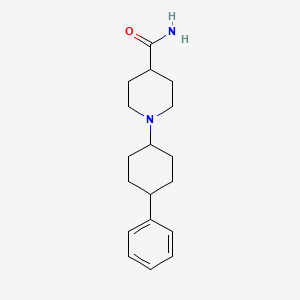
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
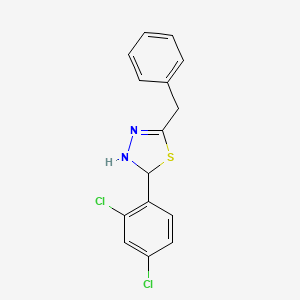
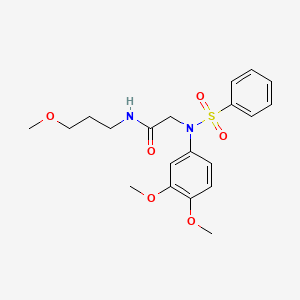
![3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
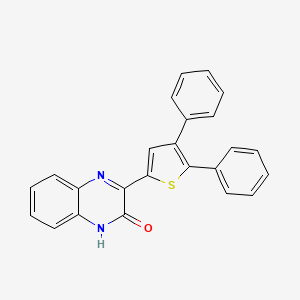
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
![5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4941986.png)
